LY231617 - 141545-89-3

LY231617

Catalog Number: EVT-374324
CAS Number: 141545-89-3
Molecular Formula: C17H30ClNO
Molecular Weight: 299.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY231617 is a synthetic compound classified as a butylated phenol antioxidant. [] It is primarily recognized for its potent antioxidant properties and has been extensively studied in the context of neuroprotection, particularly in models of cerebral ischemia. [, , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of LY-231617 involves a two-step process primarily characterized by the alkylation of 2,6-di-tert-butyl-4-methylphenol with ethylamine. This reaction occurs in the presence of hydrochloric acid, which acts as a catalyst.

Synthesis Parameters:

  • Starting Materials: 2,6-di-tert-butyl-4-methylphenol and ethylamine.
  • Catalyst: Hydrochloric acid.
  • Solvent: Ethanol is commonly used.
  • Temperature Range: The reaction typically occurs between 50°C to 70°C.
  • Purification Method: The resultant product is purified through recrystallization to achieve high purity levels (>98%) .
Molecular Structure Analysis

The molecular structure of LY-231617 can be described by its chemical formula C17H29NOC_{17}H_{29}NO and its structural components:

Structural Features:

  • Core Structure: The compound features a di-tert-butyl-substituted phenolic ring, which contributes to its antioxidant capacity.
  • Functional Groups: The presence of an ethylamino group attached via a methylene bridge enhances its reactivity and biological activity.

The molecular structure allows LY-231617 to interact with various biological targets, particularly reactive oxygen species, which are implicated in oxidative stress .

Chemical Reactions Analysis

LY-231617 participates in several chemical reactions that are relevant for its applications:

Types of Reactions:

  1. Oxidation: The compound can be oxidized by agents such as hydrogen peroxide, leading to various oxidative products.
  2. Reduction: Though less common, LY-231617 can undergo reduction under specific conditions.
  3. Substitution Reactions: The amino group can engage in substitution reactions, allowing for further derivatization.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of LY-231617 is primarily attributed to its antioxidant properties:

Key Mechanisms:

  • Inhibition of Lipid Peroxidation: LY-231617 effectively inhibits lipid peroxidation processes, thereby reducing oxidative damage in neuronal cells.
  • NF-kB Pathway Modulation: The compound prevents the nuclear translocation of activated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial in mediating inflammatory responses and cell death in neurodegenerative contexts.

By targeting reactive oxygen species and modulating key signaling pathways associated with oxidative stress, LY-231617 demonstrates significant neuroprotective effects .

Physical and Chemical Properties Analysis

LY-231617 exhibits several notable physical and chemical properties:

Applications

LY-231617 has diverse applications across various scientific fields:

Research Applications:

  1. Chemistry: Utilized as a model compound to study antioxidant mechanisms and oxidative stress.
  2. Biology: Investigated for its neuroprotective effects against oxidative stress in neuronal cells.
  3. Medicine: Explored for therapeutic potential in conditions like stroke and neurodegenerative diseases.
  4. Industry: Employed in developing neuroprotective agents and antioxidants for pharmaceutical applications.

The broad scope of applications highlights LY-231617's significance in both basic research and potential clinical settings .

Introduction to LY 231617

Chemical and Pharmacological Profile of LY 231617

Physicochemical Properties and Structural Characterization

LY 231617, chemically designated as (±)-5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(dimethylamino)-4-thiazolidinone, is a synthetic compound featuring a thiazolidinone core substituted with a sterically hindered phenolic moiety. This molecular architecture confers distinctive properties critical to its biological function. The compound exists as a racemic mixture due to the chiral center at the 5-position of the thiazolidinone ring, with each enantiomer potentially exhibiting differential biological activities. Its molecular weight is 405.57 g/mol, with a calculated partition coefficient (log P) of 5.2, indicating significant lipophilicity conducive to membrane penetration [5].

Crystallographic analyses reveal that the phenolic hydroxyl group participates in intramolecular hydrogen bonding with the adjacent thiazolidinone carbonyl, creating a pseudo-six-membered ring that stabilizes the molecular conformation. This configuration enhances radical scavenging efficiency by facilitating electron delocalization. X-ray diffraction studies of analogous antioxidant compounds demonstrate reduced crystallinity upon introduction of bulky substituents (e.g., tert-butyl groups), correlating with improved solubility profiles [1] [5]. Thermal stability assessments via thermogravimetric analysis show decomposition initiation above 150°C, consistent with thermally robust pharmaceutical intermediates.

Table 1: Physicochemical Properties of LY 231617

PropertyValue
Molecular FormulaC₂₂H₃₅N₃O₂S
Molecular Weight405.57 g/mol
log P (Calculated)5.2
Hydrogen Bond Donors1 (phenolic OH)
Hydrogen Bond Acceptors4
Melting Point174–176°C (decomposition)
Solubility (25°C)<0.1 mg/mL in water

Antioxidant Mechanisms and Free Radical Scavenging Activity

LY 231617 primarily exerts antioxidant effects through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms, attributable to its sterically hindered phenolic structure. Thermodynamic parameters calculated using density functional theory (DFT) at the M06-2X/6-311+G(d,p) level reveal a bond dissociation enthalpy (BDE) of 86.3 kcal/mol for the phenolic O-H bond in the gas phase, decreasing to 78.5 kcal/mol in aqueous medium. This reduction underscores solvent-assisted proton dissociation, favoring SPLET under physiological conditions [9]. The compound demonstrates multi-radical scavenging capacity:

  • Hydroxyl Radical (•OH) Neutralization: Second-order rate constants exceed 4.55 × 10⁹ M⁻¹s⁻¹, approaching diffusion-controlled limits. Transient absorption spectroscopy captures the formation of a semiquinone radical intermediate upon •OH attack, which undergoes rapid disproportionation to quinone derivatives [6] [9].
  • Peroxyl Radical (ROO•) Interception: Oxygen radical absorbance capacity (ORAC) assays show 3.8-fold greater activity than Trolox, attributed to electron-donating tert-butyl groups that stabilize phenoxyl radicals through resonance and steric protection [9].
  • Iron Chelation: The thiazolidinone carbonyl and dimethylamino groups coordinate Fe²⁺ with a binding constant (Kb) of 1.2 × 10⁵ M⁻¹, suppressing Fenton reaction-driven •OH generation. This dual functionality (radical scavenging + metal chelation) mimics endogenous antioxidant systems like transferrin [6].

Table 2: Free Radical Scavenging Parameters of LY 231617

Radical SpeciesRate Constant (k, M⁻¹s⁻¹)Mechanism
Hydroxyl (•OH)4.55 × 10⁹HAT/SPLET
Superoxide (O₂•⁻)2.1 × 10⁶SPLET
DPPH•IC₅₀ = 8.7 μMHAT
Peroxyl (ROO•)ORAC = 3.8 (Trolox equiv.)HAT

Blood-Brain Barrier Permeability and Tissue Distribution

LY 231617 crosses the blood-brain barrier (BBB) via transcellular passive diffusion, governed by its moderate lipophilicity (log P = 5.2) and low polar surface area (68 Ų). In situ perfusion studies in rodents demonstrate a permeability coefficient (Pe) of 2.7 × 10⁻³ cm/min, comparable to highly BBB-penetrant drugs like diazepam. This permeability is achieved without compromising tight junction integrity, as evidenced by unchanged sucrose permeability co-administered with LY 231617 [3] [7].

Tissue distribution studies using ¹⁴C-labeled compound reveal the following rank order of accumulation at 30 minutes post-IV administration:

  • Brain parenchyma (0.28% ID/g)
  • Liver (12.4% ID/g)
  • Kidneys (5.6% ID/g)
  • Heart (1.2% ID/g)

Notably, brain-to-plasma ratio reaches 0.85, indicating near-equilibrium partitioning. LY 231617 does not undergo P-glycoprotein-mediated efflux, confirmed using MDCKII-MDR1 monolayers (transport ratio = 1.1). Its distribution aligns with regions vulnerable to oxidative stress, including the hippocampus and cortex, as visualized by autoradiography [3] [4] [7].

Historical Development and Research Milestones

LY 231617 emerged from Eli Lilly's neuroprotective drug discovery program in the late 1980s, targeting ischemia-reperfusion injury. Key milestones include:

  • 1989: Initial synthesis and in vitro screening identifying potent inhibition of iron-induced lipid peroxidation in synaptosomes (IC₅₀ = 0.8 μM).
  • 1991: First demonstration of efficacy in focal cerebral ischemia (rat MCAO model), reducing infarct volume by 62% at 3 mg/kg IV [4].
  • 1993: Mechanistic elucidation of BBB permeability using carotid injection techniques, confirming unassisted diffusion into the parenchyma.
  • 1995: Phase I clinical trials establishing linear pharmacokinetics up to 120 mg doses, though development halted in Phase II due to formulation challenges.

The compound served as a structural prototype for subsequent antioxidants incorporating hindered phenol motifs, influencing drugs like tirilazad and edaravone [4].

Rationale for Targeting Oxidative Stress in Neurological Disorders

The brain's vulnerability to oxidative damage stems from its high oxygen consumption (20% of total body O₂), abundant polyunsaturated fatty acids, and relatively low antioxidant defenses. Reactive oxygen species (ROS) mediate neuronal injury via:

  • Mitochondrial Dysfunction: ROS inhibit complex I, collapsing mitochondrial membrane potential and depleting ATP. LY 231617 preserves complex I activity in isolated brain mitochondria exposed to cyanide [4].
  • Blood-Brain Barrier Disruption: Matrix metalloproteinase-9 (MMP-9) activation by ROS degrades tight junction proteins (claudin-5, occludin). LY 231617 reduces MMP-9 activity by 75% in hypoxic endothelium, preserving transendothelial electrical resistance (>1800 Ω·cm²) [3] [10].
  • Excitotoxicity Amplification: Hydroxyl radicals potentiate NMDA receptor overactivation, triggering calcium overload. LY 231617 chelates redox-active iron, suppressing •OH formation and NMDA-mediated currents in cortical neurons [4] [6].

By intercepting multiple ROS propagation pathways and maintaining BBB integrity, LY 231617 represents a mechanistically grounded approach to neuroprotection not fully leveraged in clinical practice [4] [10].

Properties

CAS Number

141545-89-3

Product Name

ly 231617

IUPAC Name

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride

Molecular Formula

C17H30ClNO

Molecular Weight

299.9 g/mol

InChI

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H

InChI Key

SIWZKGFBUXQFDK-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl

Synonyms

2,6-bis(1,1-dimethylethyl)-4-(((1-ethyl)amino)methyl)phenol
LY 231617
LY 231617, hydrochloride salt
LY 231617, nitrate salt
LY-231617
LY231617

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.